molecular formula C17H19NO4 B2684022 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859860-11-0

8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2684022
CAS No.: 859860-11-0
M. Wt: 301.342
InChI Key: UUXJHAJUIVTVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties . The unique structure of this compound, which includes a piperidine ring and a dioxolochromen core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps. One common method starts with the preparation of the dioxolochromen core, which can be achieved through the reaction of homopropanoic acid with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. This intermediate is then subjected to aldol condensation with aromatic aldehydes to yield the desired chromen derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs of the original compound.

Mechanism of Action

The mechanism of action of 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting key enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one lies in its specific combination of a piperidine ring and a dioxolochromen core

Properties

IUPAC Name

8-[(4-methylpiperidin-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-2-4-18(5-3-11)9-12-6-17(19)22-14-8-16-15(7-13(12)14)20-10-21-16/h6-8,11H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXJHAJUIVTVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.